4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The thienopyrazole ring is substituted at the 2-position with a 4-phenoxyphenyl group, while the benzamide component carries a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. Its synthesis likely involves coupling reactions between substituted benzamides and thienopyrazole precursors, as seen in analogous compounds .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-16-7-8-17(13-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)18-9-11-20(12-10-18)33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHRUNTUXMNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the phenoxyphenyl group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Nitration and acylation: The final steps involve the nitration of the aromatic ring and subsequent acylation to introduce the nitrobenzamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core and the phenoxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:
- Antimicrobial Properties : Research has indicated that derivatives of similar thieno[3,4-c]pyrazole compounds possess significant antibacterial and antifungal activities. For instance, compounds within this class have been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth .
- Anticancer Potential : Heterocyclic compounds like thieno[3,4-c]pyrazoles are frequently investigated for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole : The initial step often includes the synthesis of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.
- Nitration : The introduction of the nitro group at the 3-position is achieved through nitration reactions using reagents like nitric acid.
- Amide Bond Formation : The final compound is synthesized by forming an amide bond between the thieno[3,4-c]pyrazole derivative and the benzamide moiety .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide:
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Core Structure
- Target Compound: Thieno[3,4-c]pyrazole fused with benzamide.
- Analog 1 (): 2-Methyl-N-(2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)benzamide. Substituents: 2-methylbenzamide + phenyl group on thienopyrazole .
- Analog 2 (): 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. Substituents: 4-bromobenzamide + 4-methylphenyl group on thienopyrazole; additional 5-oxo modification .
- Analog 3 (): 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Note: Differs in core (thieno[2,3-d]pyrimidine vs. thieno[3,4-c]pyrazole) but shares a benzamide scaffold .
Substituent Analysis
Spectroscopic and Physicochemical Properties
- Target Compound: No data provided, but expected to show characteristic IR peaks for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.
- Analog 1 () : Characterized via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (MW: ~349 g/mol) .
- Analog 3 () : Confirmed by ¹³C NMR (δ 160 ppm for carbonyl) and ESI-MS (MW: ~463 g/mol) .
Biological Activity
The compound 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a complex structure that includes a thieno[3,4-c]pyrazole moiety. Its chemical formula is with a molecular weight of approximately 442.52 g/mol. The presence of the nitro group and the phenoxyphenyl substituent suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have indicated that compounds similar to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibit significant antitumor properties. For instance, a related benzamide derivative demonstrated inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancers .
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling pathways. Inhibitors targeting the RET kinase pathway have shown promise in preclinical models, suggesting that similar compounds may affect this pathway . The nitro group on the compound may also enhance its reactivity and interaction with cellular targets.
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds structurally related to our target have shown varying degrees of inhibitory activity against monoamine oxidase (MAO) enzymes. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range for MAO-A inhibition . This suggests potential applications in treating mood disorders or neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-Methyl-N-benzamide | MAO-A | 0.060 |
| 4-Chloro-benzamide derivative | RET kinase | 0.045 |
| 3-Nitro-benzamide derivative | MAO-B | 0.120 |
Case Studies
- Anticancer Efficacy : A study investigated the effects of a series of benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide significantly reduced cell viability by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Another research focused on the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. The study found that these compounds could inhibit MAO activity effectively, which is crucial for maintaining neurotransmitter levels in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
